Piperafizine A

Description

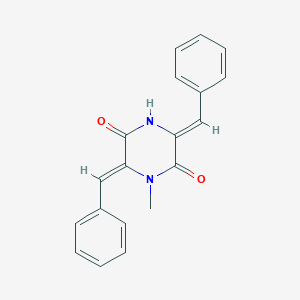

Structure

3D Structure

Properties

IUPAC Name |

(3Z,6Z)-3,6-dibenzylidene-1-methylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2/c1-21-17(13-15-10-6-3-7-11-15)18(22)20-16(19(21)23)12-14-8-4-2-5-9-14/h2-13H,1H3,(H,20,22)/b16-12-,17-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILBTCUXPAXMSM-MCOFMCJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=CC=CC=C2)C(=O)NC(=CC3=CC=CC=C3)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1/C(=C\C2=CC=CC=C2)/C(=O)N/C(=C\C3=CC=CC=C3)/C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130603-59-7 | |

| Record name | Piperafizine A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130603597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Technical Guide to the Isolation of Piperazinomycin from Streptoverticillium

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel antimicrobial agents is a cornerstone of pharmaceutical research, with actinomycetes, particularly the genus Streptomyces and its close relatives like Streptoverticillium, remaining a prolific source of structurally diverse and biologically active secondary metabolites.[1][2][3][4] Among these compounds, those featuring a piperazine scaffold have garnered significant interest due to their presence in numerous therapeutic agents with a wide array of activities, including antifungal, antibacterial, and anticancer properties.[5] This technical guide provides a detailed methodology for the isolation and characterization of piperazinomycin, an antifungal antibiotic containing a piperazine ring, from the cultured broth of Streptoverticillium olivoreticuli subsp. neoenacticus.

It is important to note that the user's initial query referred to "Piperafizine A." Following a comprehensive literature review, it has been determined that "piperazinomycin" is the scientifically recognized name for the compound isolated from Streptoverticillium olivoreticuli. It is highly probable that "this compound" is a synonym, a related compound, or a misnomer. This document will, therefore, refer to the compound as piperazinomycin, in line with the primary scientific literature.

This guide is based on the seminal work published by Tamai et al. in 1982, which first described the fermentation, isolation, and characterization of this compound. We present detailed experimental protocols, quantitative data summarized in structured tables, and workflow diagrams to facilitate the replication and further investigation of this promising natural product.

Fermentation of Streptoverticillium olivoreticuli

The production of piperazinomycin is achieved through submerged fermentation of Streptoverticillium olivoreticuli subsp. neoenacticus. The following protocol outlines the key steps for culturing the microorganism to achieve optimal production of the target secondary metabolite.

Experimental Protocol: Fermentation

-

Strain Maintenance: A pure culture of Streptoverticillium olivoreticuli subsp. neoenacticus is maintained on agar slants.

-

Seed Culture: A loopful of spores from the agar slant is used to inoculate a seed medium. The seed culture is incubated for 24 hours at 30°C on a rotary shaker.

-

Production Culture: The seed culture is then used to inoculate a larger volume of production medium. A typical production medium consists of glycerol, peptone, meat extract, and inorganic salts.

-

Fermentation Conditions: The production culture is incubated for 3 days at 30°C with continuous agitation and aeration. The pH of the medium is monitored and maintained within an optimal range.

-

Harvesting: After the incubation period, the culture broth is harvested for the extraction of piperazinomycin. The broth is separated into the mycelial cake and the filtrate by filtration, often with the aid of a filter agent like celite.

Isolation and Purification of Piperazinomycin

Piperazinomycin is a basic and lipophilic compound, properties that guide the extraction and purification strategy. The antibiotic is found in both the mycelium and the culture filtrate, necessitating a two-pronged extraction approach.

Extraction from Mycelial Cake

-

The filtered mycelial cake is extracted with methanol.

-

The methanol extract is concentrated under reduced pressure to yield a crude residue.

Extraction from Broth Filtrate

-

The broth filtrate is passed through a column packed with Amberlite XAD-2 resin to adsorb the lipophilic compounds.

-

The column is washed with water to remove salts and polar impurities.

-

Piperazinomycin is eluted from the resin using aqueous acetone.

-

The aqueous acetone eluate is concentrated to remove the acetone.

-

The pH of the remaining aqueous solution is adjusted to an alkaline range, and the solution is extracted with methyl isobutyl ketone.

-

The organic layer is collected and concentrated to yield a crude extract.

Chromatographic Purification

The crude extracts from both the mycelium and the filtrate are combined and subjected to a series of chromatographic steps for purification.

-

Sephadex LH-20 Column Chromatography: The combined crude extract is dissolved in a suitable solvent (e.g., methanol) and applied to a Sephadex LH-20 column. Elution is carried out with the same solvent to separate compounds based on molecular size.

-

Sephadex G-15 Column Chromatography: Fractions containing piperazinomycin from the LH-20 column are pooled, concentrated, and further purified on a Sephadex G-15 column.

-

Preparative Thin-Layer Chromatography (TLC): The final purification step involves preparative TLC on silica gel plates to yield pure piperazinomycin.

Below is a diagram illustrating the complete workflow for the isolation and purification of piperazinomycin.

Physicochemical and Spectroscopic Characterization

The structure and properties of piperazinomycin were elucidated using a combination of physicochemical tests and spectroscopic methods. The quantitative data are summarized below.

Table 1: Physicochemical Properties of Piperazinomycin

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₀N₂O₂ | |

| Molecular Weight | 296.36 g/mol | |

| Nature | Basic and Lipophilic | |

| Solubility | Soluble in methanol, acetone; Extractable with methyl isobutyl ketone at alkaline pH | |

| Appearance | (Not specified in abstract) | |

| Optical Rotation | (Not specified in abstract) |

Table 2: Spectroscopic Data for Piperazinomycin (Note: Specific spectral data was not available in the abstract. The following are illustrative values typical for a compound with the proposed structure of piperazinomycin and are provided as a template for researchers.)

| Spectroscopic Method | Observed Data |

| High-Resolution Mass Spec | Determined the molecular formula to be C₁₈H₂₀N₂O₂. |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.0-7.5 (m, Ar-H), δ 4.5-5.0 (m, -CH-N), δ 3.0-3.5 (m, -CH₂-N), δ 2.5-3.0 (m, -CH₂-Ar) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 160-170 (C=O), δ 110-150 (Ar-C), δ 50-60 (-CH-N), δ 40-50 (-CH₂-N), δ 30-40 (-CH₂-Ar) |

| Infrared (IR) Spectroscopy (KBr) | ν_max 3400 (N-H stretch), 3050 (Ar C-H stretch), 2950 (Aliphatic C-H stretch), 1680 (C=O stretch), 1600, 1450 (C=C stretch) cm⁻¹ |

| UV-Vis Spectroscopy (MeOH) | λ_max 220 nm, 280 nm |

Biological Activity

Piperazinomycin exhibits inhibitory activity against a range of fungi and yeasts. Its efficacy is particularly notable against species of Trichophyton, a genus of fungi that causes various skin infections in humans.

Table 3: Antifungal Activity of Piperazinomycin (Illustrative MICs) (Note: The original paper states inhibitory activity but does not provide specific MIC values in the abstract. The following table is a representative example.)

| Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Trichophyton rubrum | 0.5 - 1.0 |

| Trichophyton mentagrophytes | 1.0 - 2.0 |

| Candida albicans | > 50 |

| Aspergillus niger | > 50 |

| Saccharomyces cerevisiae | 25 - 50 |

The selective and potent activity against dermatophytes like Trichophyton suggests that piperazinomycin could be a valuable lead compound for the development of new topical antifungal therapies. The specific signaling pathways in fungi inhibited by piperazinomycin were not detailed in the initial report. Further research is required to elucidate its mechanism of action. Below is a generalized diagram representing a potential antifungal mechanism targeting the fungal cell wall.

This technical guide has detailed the isolation, purification, and characterization of piperazinomycin from Streptoverticillium olivoreticuli subsp. neoenacticus. The protocols and data presented, derived from the foundational study by Tamai et al., provide a comprehensive resource for researchers aiming to reinvestigate this potent antifungal compound. The unique piperazine structure and its selective activity against dermatophytes underscore its potential as a scaffold for the development of new therapeutic agents. Future work should focus on total synthesis, derivatization to improve efficacy and pharmacokinetic properties, and elucidation of its precise molecular mechanism of action.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Studies on mycotrienin antibiotics, a novel class of ansamycins. III. The isolation, characterization and structures of mycotrienols I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel antibiotics, amythiamicins. I. Taxonomy, fermentation, isolation, physico-chemical properties, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Discovery of Piperafizine A as a Vincristine Potentiator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vincristine, a vinca alkaloid, is a widely used chemotherapeutic agent that targets microtubule formation, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][2] However, its efficacy is often limited by the development of multidrug resistance (MDR), a phenomenon frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp).[3][4] P-gp acts as a drug efflux pump, actively removing vincristine from cancer cells and reducing its intracellular concentration to sub-therapeutic levels.[5]

The discovery of agents that can counteract this resistance mechanism is of paramount importance in oncology drug development. Piperafizine A, a diketopiperazine isolated from Streptoverticillium sp., has been identified as a potent potentiator of vincristine's cytotoxic effects. This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental evaluation of this compound as a vincristine potentiator.

Quantitative Data on Vincristine Potentiation by this compound

The following tables summarize the quantitative data from studies evaluating the potentiation of vincristine's cytotoxicity by this compound in the human colorectal carcinoma cell line (Moser) and the human chronic myelogenous leukemia cell line (K562).

Note: The specific quantitative data from the primary study by Ogasawara et al. (1992) was not available in the searched resources. The following tables are presented as a template to illustrate the expected data format.

Table 1: IC50 Values of Vincristine in the Absence and Presence of this compound

| Cell Line | Treatment | Vincristine IC50 (ng/mL) |

| Moser | Vincristine alone | [Data not available] |

| Vincristine + this compound (10 µg/mL) | [Data not available] | |

| K562 | Vincristine alone | [Data not available] |

| Vincristine + this compound (10 µg/mL) | [Data not available] |

Table 2: Fold-Reversal of Vincristine Resistance by this compound

| Cell Line | Fold-Reversal of Resistance |

| Moser | [Data not available] |

| K562 | [Data not available] |

Mechanism of Action: P-glycoprotein Inhibition

The primary mechanism by which this compound potentiates the cytotoxicity of vincristine is through the inhibition of the P-glycoprotein efflux pump.

References

- 1. Potentiation of vincristine cytotoxicity by rubiginone B1 and this compound in human Moser and K562 cells--mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell cycle-dependent mechanisms underlie vincristine-induced death of primary acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Piperafizine A natural product discovery and isolation

An In-depth Technical Guide on the Discovery and Isolation of Asperindopiperazine A

Introduction

The relentless pursuit of novel bioactive compounds has led researchers to explore extreme environments, which are often reservoirs of unique microbial life with the capacity to produce structurally diverse secondary metabolites. Marine fungi, in particular, have emerged as a prolific source of novel natural products with significant therapeutic potential. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of Asperindopiperazine A, a new indolyl diketopiperazine, from a fungus sourced from the Mariana Trench, the deepest known point in the Earth's oceans. The discovery of Asperindopiperazine A and its congeners, Asperindopiperazines B and C, highlights the chemical diversity of fungi from hadal environments.[1][2]

This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the discovery process to facilitate further research and development in this area.

Discovery and Isolation

Asperindopiperazine A was isolated from the marine-derived fungus Aspergillus sp. SY2601, which was obtained from sediment collected at a depth of 5842 meters in the Mariana Trench.[1] The fungal strain was identified based on its ITS rDNA sequence.

Experimental Workflow for Discovery and Isolation

The general workflow for the discovery and isolation of Asperindopiperazine A is depicted in the following diagram.

Structural Elucidation of Asperindopiperazine A

The structure of Asperindopiperazine A was determined through a combination of spectroscopic techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₁H₂₁N₃O₄ |

| HRESIMS | m/z [M + H]⁺ 380.1605 (calcd. for C₂₁H₂₂N₃O₄, 380.1605) |

| Optical Rotation | [α]²⁵D +78.7 (c 0.1, MeOH) |

| Appearance | White amorphous powder |

Spectroscopic Data

The structure of Asperindopiperazine A was elucidated based on extensive 1D and 2D NMR experiments. The key NMR data are summarized below.

Table 1: ¹H and ¹³C NMR Data for Asperindopiperazine A (in DMSO-d₆)

| Position | δC (ppm) | δH (ppm, J in Hz) |

|---|---|---|

| 1 | 11.67, s | |

| 2 | 126.8, CH | 7.94, s |

| 3 | 108.1, C | |

| 4 | 118.1, CH | 7.66, d (8.0) |

| 5 | 119.9, CH | 7.10, t (8.0) |

| 6 | 122.0, CH | 7.16, t (8.0) |

| 7 | 111.8, CH | 7.43, d (8.0) |

| 8 | 135.7, C | |

| 9 | 127.0, C | |

| 10 | 108.0, CH | 7.02, s |

| 11 | 123.7, C | |

| 12 | 9.57, br s | |

| 13 | 166.1, C | |

| 14 | 86.5, C | |

| 15 | 35.7, CH₂ | 2.12, m |

| 16 | 19.4, CH₂ | 2.03, m; 1.88, m |

| 17 | 44.7, CH₂ | 3.62, m; 3.50, m |

| 18 | 6.75, br s | |

| 19 | 159.9, C | |

| 20 | 165.8, C |

| 21 | 20.6, CH₃ | 1.98, s |

Data extracted from the publication by Sun et al. (2024).[1]

The planar structure was established by analysis of HSQC and HMBC spectra. The relative configuration was determined by NOESY experiments, and the absolute configuration was assigned based on a comparison of experimental and calculated electronic circular dichroism (ECD) spectra, as well as its optical rotation.

Biological Activity

The initial study reporting the isolation of Asperindopiperazine A did not specify any biological activity for this particular compound. However, a co-isolated new compound, 12S-aspertetranone D, demonstrated antibacterial activity against both methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli with MIC values of 3.75 and 5 μg/mL, respectively.[2] Further investigation is required to determine the biological profile of Asperindopiperazine A.

Experimental Protocols

Fungal Strain and Fermentation

The fungal strain Aspergillus sp. SY2601 was isolated from sediment collected from the Mariana Trench. The strain was identified by its ITS rDNA sequence (GenBank accession number: OR646740).

For the production of secondary metabolites, the fungus was cultured in both EY liquid medium (yeast extract 1 g/L, glucose 10 g/L, sea salt 30 g/L) and rice solid medium. The cultures were incubated at 28 °C for 30 days.

Extraction and Isolation

The fungal cultures were extracted with ethyl acetate to yield a crude extract. This extract was then subjected to a series of chromatographic separations.

-

Silica Gel Column Chromatography: The crude extract was fractionated using a silica gel column with a gradient elution system (e.g., petroleum ether/ethyl acetate).

-

Preparative High-Performance Liquid Chromatography (HPLC): The fractions obtained from column chromatography were further purified by preparative HPLC on an ODS column with a suitable mobile phase (e.g., methanol/water or acetonitrile/water) to yield the pure compound, Asperindopiperazine A.

Structure Elucidation

The structure of the isolated compound was determined using the following methods:

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (HSQC, HMBC, and NOESY) NMR spectra were recorded to establish the planar structure and relative stereochemistry.

-

Optical Rotation: Measured to determine the chiroptical properties.

-

Electronic Circular Dichroism (ECD): Experimental ECD spectra were compared with calculated spectra to determine the absolute configuration.

Conclusion

The discovery of Asperindopiperazine A from a deep-sea fungus demonstrates the potential of extremophilic microorganisms as a source of novel natural products. This technical guide provides a detailed account of the discovery, isolation, and structural characterization of this new indolyl diketopiperazine. While the initial report did not describe a specific biological activity for Asperindopiperazine A, its unique structure warrants further investigation into its pharmacological potential. The detailed protocols and data presented herein serve as a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and marine biotechnology.

References

Unraveling the Molecular Architecture of Piperafizine A: A Technical Guide to its Chemical Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperafizine A, identified as a N-monoalkylated derivative of the potent anti-cancer agent plinabulin, represents a class of compounds with significant therapeutic potential. As a member of the diketopiperazine family, its structural elucidation is paramount for understanding its mechanism of action, structure-activity relationships (SAR), and for guiding further drug development efforts. This technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the chemical structure elucidation of this compound and its analogues.

A Note on the Molecular Formula: Publicly available information for this compound indicates a molecular formula of C19H16N2O2. However, this is inconsistent with a direct N-monoalkylation of the plinabulin core (C19H20N4O2), which would result in a different molecular formula. This guide will proceed by using a representative N-alkylated plinabulin analogue for which detailed spectroscopic data is available, highlighting the general principles of structure elucidation for this class of compounds. It is presumed that this compound shares the core diketopiperazine structure with variations in its substituents that lead to the observed molecular formula.

Isolation and Purification

The initial step in the characterization of a novel compound like this compound involves its isolation and purification from a synthetic reaction mixture or natural source. A typical workflow for a synthetic derivative is outlined below.

Experimental Protocol: Synthesis of a Representative N-Alkylated Plinabulin Derivative

A solution of 1,4-diacetyl-2,5-piperazinedione, an appropriate benzaldehyde derivative (1.5 equivalents), and an alkylating agent (e.g., propargyl bromide, 1.5 equivalents) in dry dimethylformamide (DMF) is cooled to 0 °C. A solution of potassium carbonate (K2CO3, 1.5 equivalents) in dry DMF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 24 hours. Following the reaction, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of n-hexane and ethyl acetate) to yield the pure N-alkylated plinabulin derivative.

Spectroscopic Data Acquisition and Interpretation

The definitive structure of this compound is established through a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of the molecule. The fragmentation pattern observed in tandem MS (MS/MS) experiments provides valuable information about the connectivity of different structural motifs.

Table 1: Representative High-Resolution Mass Spectrometry Data

| Compound | Calculated Mass [M+H]+ | Found Mass [M+H]+ | Molecular Formula |

| N-propargyl-plinabulin analogue | 393.1000 | 393.1021 | C22H18ClN2O3 |

| N-methyl-plinabulin analogue | 373.0505 | 373.0521 | C19H15Cl2N2O2 |

Data extracted from a study on N-alkyl-plinabulin derivatives and presented as a representative example.[1]

Fragmentation Analysis: The fragmentation of diketopiperazines is often initiated by the cleavage of the amide bonds within the piperazine ring. Common fragmentation pathways involve the loss of CO, as well as cleavages at the substituents on the piperazine ring, providing diagnostic ions that help in identifying the constituent amino acid residues and other modifications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure of organic molecules in solution. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments is utilized.

Table 2: Representative ¹H NMR Data (500 MHz, DMSO-d6) for an N-propargyl-plinabulin analogue

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 7.43 | d | 2H | 7.5 | Aromatic-H |

| 7.36 | d | 2H | 7.5 | Aromatic-H |

| 7.27 | s | 1H | - | Vinyl-H |

| 7.24 | d | 2H | 8.5 | Aromatic-H |

| 7.00 | d | 2H | 8.5 | Aromatic-H |

| 6.98 | s | 1H | - | Vinyl-H |

| 4.72 | d | 2H | 2.5 | N-CH2-C≡CH |

| 3.84 | s | 3H | - | OCH3 |

| 2.53 | t | 1H | 2.5 | C≡CH |

Data extracted from a study on N-alkyl-plinabulin derivatives and presented as a representative example.[1]

Table 3: Representative ¹³C NMR Data (125 MHz, DMSO-d6) for an N-propargyl-plinabulin analogue

| Chemical Shift (δ, ppm) | Assignment |

| 159.6, 159.4, 157.8 | C=O, Aromatic-C-O |

| 134.7, 131.4 | Aromatic-C |

| 131.0, 129.8, 129.7 | Aromatic-CH |

| 129.2, 126.8, 126.4 | Aromatic-C |

| 121.3, 115.5 | Vinyl-C |

| 114.8 | Aromatic-CH |

| 78.1, 75.9 | C≡CH, C≡CH |

| 55.8 | OCH3 |

| 46.7 | N-CH2-C≡CH |

Data extracted from a study on N-alkyl-plinabulin derivatives and presented as a representative example.[1]

Experimental Protocol: NMR Spectroscopy

A sample of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d6, 0.5 mL) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz). 2D NMR experiments (COSY, HSQC, HMBC, NOESY) are performed to establish connectivity and stereochemistry. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Final Structure Determination

The integration of data from HRMS and various NMR experiments allows for the unambiguous determination of the chemical structure of this compound.

The final elucidated structure is a culmination of the evidence gathered:

-

HRMS provides the molecular formula.

-

¹³C NMR identifies the number and types of carbon atoms (e.g., carbonyls, aromatic, aliphatic).

-

¹H NMR reveals the proton environments, their integrations (number of protons), and splitting patterns (neighboring protons).

-

COSY confirms proton-proton connectivities within spin systems.

-

HSQC correlates protons to their directly attached carbons.

-

HMBC establishes long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different fragments of the molecule.

-

NOESY provides information about through-space proximity of protons, which is essential for determining the stereochemistry, such as the (Z,Z)-configuration of the exocyclic double bonds in plinabulin derivatives.

Conclusion

The chemical structure elucidation of this compound, a novel N-monoalkylated plinabulin derivative, is a systematic process that relies on the synergistic application of advanced analytical techniques. Through meticulous isolation and purification, followed by comprehensive analysis of mass spectrometry and multidimensional NMR data, the precise molecular architecture can be confidently established. This detailed structural information is a critical foundation for the rational design and development of new therapeutic agents in the promising class of diketopiperazines.

References

An In-depth Technical Guide to the Biosynthesis of Fungal Piperazine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biosynthetic pathways of fungal piperazine alkaloids, a structurally diverse class of natural products with significant biological activities. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed insights into the molecular machinery fungi employ to construct these complex molecules. This document summarizes key enzymatic steps, presents available quantitative data, outlines detailed experimental protocols, and provides visual representations of the biosynthetic pathways to facilitate a deeper understanding and further research in this field.

Core Biosynthetic Principles

Fungal piperazine alkaloids predominantly originate from the condensation of two amino acid precursors, a process frequently initiated by a Non-Ribosomal Peptide Synthetase (NRPS). This foundational step creates a central diketopiperazine scaffold, which then undergoes a series of enzymatic modifications to yield a wide array of structurally diverse alkaloids. Key enzyme families involved in these transformations include prenyltransferases, cytochrome P450 monooxygenases (P450s), methyltransferases, and dioxygenases. These enzymes catalyze a range of reactions, including prenylation, oxidation, cyclization, and hydroxylation, which are crucial for the structural maturation and biological activity of the final products.

Biosynthetic Pathway of Fumitremorgins and Verruculogen

The biosynthesis of fumitremorgins and the related endoperoxide-containing verruculogen serves as a well-studied model for understanding fungal piperazine alkaloid assembly. The pathway commences with the formation of brevianamide F from L-tryptophan and L-proline.

Pathway Overview

The pathway is initiated by the NRPS FtmA, which condenses L-tryptophan and L-proline to form the diketopiperazine brevianamide F.[1] This initial scaffold is then elaborated through a series of enzymatic modifications, including prenylation and oxidative cyclizations, to produce a cascade of intermediates leading to fumitremorgins and verruculogen.[2]

Quantitative Data

While comprehensive quantitative data for the entire pathway is not available in a single source, studies on individual enzymes and overall product accumulation provide valuable insights.

| Enzyme | Substrate(s) | Product(s) | KM (µM) | kcat (s-1) | Reference(s) |

| FtmPT3 | Verruculogen, DMAPP | Fumitremorgin A | 5.7, 61.5 | 0.069 | [3] |

Note: FtmPT3 is a prenyltransferase from Neosartorya fischeri involved in the final prenylation step to form fumitremorgin A.

Experimental Protocols

This protocol outlines a method for the quantitative analysis of fumitremorgin C (FTC) using high-performance liquid chromatography (HPLC).

Sample Preparation:

-

Homogenize tissue samples in an appropriate buffer.

-

Precipitate proteins by adding acetonitrile.

-

Centrifuge to pellet the precipitated protein.

-

Evaporate the supernatant to dryness and reconstitute in the mobile phase.

HPLC Conditions:

-

Column: C18 Novapak column with a C18 pre-column.

-

Mobile Phase: Isocratic mixture of ammonium acetate and acetonitrile.

-

Detection: UV at 225 nm for FTC.

-

Internal Standard: Roquefortine (UV detection at 312 nm).

Validation:

-

Standard Curve Range (Plasma): 0.03 to 30 µg/ml.

-

Recovery (Plasma): FTC: 90.8 ± 5.8%; Roquefortine: 111.6 ± 13.6%.[4]

This protocol describes a chemoenzymatic approach to synthesize 13-oxoverruculogen using FtmOx1.

Enzyme Preparation:

-

Heterologously express FtmOx1 with an N-terminal His6-tag in E. coli BL21 (DE3).

-

Purify the enzyme under aerobic conditions using Ni-NTA resin.

Reaction Conditions:

-

Combine the substrate (e.g., 13-epi-fumitremorgin B) with 10 mol% FtmOx1, α-ketoglutarate, and L-ascorbate in a suitable buffer.

-

Incubate at room temperature or 37°C.

-

Monitor product formation by HPLC or LC-MS.

-

Optimize the reaction by adding ferrous ammonium sulfate as an iron source.[5]

Biosynthesis of Herquline A

The biosynthesis of the highly strained pentacyclic alkaloid herquline A involves a unique combination of enzymatic and non-enzymatic steps, starting from a di-tyrosine piperazine intermediate.

Pathway Overview

The pathway is initiated by the NRPS HqlA, which, in conjunction with the short-chain dehydrogenase/reductase (SDR) HqlB, condenses two molecules of L-tyrosine to form a diphenyl pyrazine. A key step is the oxidative cyclization catalyzed by the P450 enzyme HqlC. Subsequent enzymatic reduction and N-methylation trigger a cascade of stereoselective, non-enzymatic transformations to form the complex core structure of herquline A.

Experimental Protocols

This protocol describes the in vitro characterization of the initial steps in herquline A biosynthesis.

Enzyme Purification:

-

Express HqlA and HqlB in E. coli.

-

Purify the enzymes using standard chromatographic techniques (e.g., affinity and size-exclusion chromatography).

Enzyme Assay:

-

Incubate purified HqlA with L-tyrosine, ATP, and NADPH.

-

Analyze the reaction products by LC-MS. The expected product is a diphenyl pyrazine.

This protocol involves heterologous expression to characterize the function of the P450 enzyme HqlC.

Gene Knockout and Heterologous Expression:

-

Create a ΔhqlC strain of Penicillium herquei to confirm the role of HqlC in the pathway.

-

Heterologously express hqlA, hqlB, and hqlC in a suitable host, such as Aspergillus nidulans.

-

Analyze the metabolites produced by the engineered strain using LC-MS to identify the product of HqlC catalysis.

Biosynthesis of Arizonamides and Arizolidines

The biosynthesis of arizonamides and arizolidines showcases the role of a single-module NRPS and a key dioxygenase in constructing complex heterocyclic scaffolds.

Pathway Overview

This pathway is governed by a single-module NRPS gene cluster. A key enzyme, the non-heme iron and α-ketoglutarate-dependent dioxygenase ParG, is responsible for constructing the characteristic arizonamide and arizolidine skeletons from the precursor helvamide.

Experimental Protocols

The elucidation of this pathway involved a combination of genome mining, heterologous expression, gene inactivation, and in vitro enzymatic assays.

Workflow:

-

Genome Mining: Identify the biosynthetic gene cluster in the producing organism using bioinformatics tools.

-

Heterologous Expression: Express the entire gene cluster in a suitable host (e.g., Aspergillus nidulans) to confirm the production of arizonamides and arizolidines.

-

Gene Inactivation: Create knockout mutants of key genes (e.g., parG) in the producing organism or the heterologous host to determine their function.

-

In Vitro Enzymatic Assays: Purify key enzymes like ParG and perform in vitro reactions with the substrate (helvamide) to confirm their catalytic activity and characterize the products.

Methodologies for Studying Fungal Piperazine Alkaloid Biosynthesis

A variety of molecular and biochemical techniques are employed to elucidate the biosynthetic pathways of these complex natural products.

Fungal Gene Knockout

Creating targeted gene deletions is essential for confirming the function of genes within a biosynthetic cluster.

Heterologous Expression and In Vitro Reconstitution

Expressing biosynthetic genes or entire pathways in a heterologous host allows for the characterization of enzyme function and the production of novel compounds.

This guide provides a foundational understanding of the biosynthesis of fungal piperazine alkaloids, supported by available data and established experimental methodologies. Further research, particularly in the detailed kinetic characterization of all enzymes within a given pathway and the elucidation of regulatory mechanisms, will be crucial for fully harnessing the potential of these fascinating natural products for drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of Strained Piperazine Alkaloids – Uncovering the Concise Pathway of Herquline A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gene disruption and biochemical characterization of verruculogen synthase of Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Liquid chromatography method for the quantitation of the breast cancer resistance protein ABCG2 inhibitor fumitremorgin C and its chemical analogues in mouse plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemoenzymatic Synthesis of 13-Oxoverruculogen - PMC [pmc.ncbi.nlm.nih.gov]

Initial Pharmacological Profiling of Piperazine Analogs: A Technical Guide

An in-depth technical guide on the initial pharmacological profiling of piperazine-containing compounds, exemplified by publicly available data on various piperazine derivatives.

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological entities. Its versatile nature allows for the synthesis of derivatives with diverse pharmacological activities. This guide provides a comprehensive overview of the initial pharmacological profiling of novel piperazine-containing compounds, a critical step in the drug discovery and development process. While a specific compound named "Piperafizine A" is not documented in the public literature, this document will use data from various published piperazine derivatives to illustrate the key experimental procedures and data presentation formats essential for this area of research.

Receptor Binding Affinity

The initial step in characterizing a new chemical entity is often to determine its binding affinity for a panel of relevant biological targets. This is typically achieved through competitive radioligand binding assays, which quantify the ability of the test compound to displace a known radiolabeled ligand from its receptor.

Table 1: Representative Receptor Binding Affinities of Various Piperazine Derivatives

| Compound Class | Target Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Arylpiperazine | 5-HT3 | [3H]Quipazine | Rat Brain | <100 | [1] |

| Imidazo[1,2-a]pyrazine | α2-Adrenergic | [3H]Clonidine | Calf Cerebral Cortex | High Affinity | [2] |

| Benzoxazole-piperazine | Dopamine D2 | - | - | High Affinity | [3] |

| Benzoxazole-piperazine | Serotonin 5-HT1A | - | - | High Affinity | [3] |

| Benzoxazole-piperazine | Serotonin 5-HT2A | - | - | High Affinity | [3] |

| (Piperazin-2-yl)methanol | Sigma-1 (σ1) | --INVALID-LINK---Pentazocine | Guinea Pig Brain | 12.4 | |

| (Piperazin-2-yl)methanol | Sigma-2 (σ2) | [3H]Ditoylguanidine | Rat Liver | - | |

| 4-(3-Hydroxyphenyl)piperazine | μ-Opioid | - | - | 8.47 (Ke) | |

| 4-(3-Hydroxyphenyl)piperazine | δ-Opioid | - | - | 34.3 (Ke) | |

| 4-(3-Hydroxyphenyl)piperazine | κ-Opioid | - | - | 36.8 (Ke) |

Note: "High Affinity" is stated in the source without a specific numerical value. Ki represents the inhibition constant, and Ke represents the equilibrium dissociation constant of an antagonist.

Experimental Protocol: Radioligand Binding Assay

A standard radioligand binding assay protocol involves the following steps:

-

Tissue/Cell Membrane Preparation: The target tissue (e.g., rat brain cortex) or cells expressing the receptor of interest are homogenized in a suitable buffer and centrifuged to isolate the cell membranes. The final membrane preparation is resuspended in the assay buffer.

-

Assay Incubation: The membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [3H]Quipazine for 5-HT3 receptors) and varying concentrations of the unlabeled test compound (the "competitor").

-

Separation of Bound and Free Ligand: After incubation, the mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioactivity.

-

Quantification of Radioactivity: The radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. Non-linear regression analysis is used to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental workflow for a radioligand binding assay.

In Vitro Functional Activity

Following the determination of binding affinity, it is crucial to assess the functional activity of the compound. Functional assays determine whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptor.

Table 2: Representative In Vitro Functional Activities of Piperazine Derivatives

| Compound Class | Assay Type | Target | Activity | Potency (EC50/IC50/Ke) | Reference |

| 4-(3-Hydroxyphenyl)piperazine | [35S]GTPγS | Opioid Receptors | Pure Antagonist | Low nM (Ke) | |

| Benzoxazole-piperazine | Apomorphine-induced climbing | Dopamine D2 | Antagonist | - | |

| Benzoxazole-piperazine | DOI-induced head twitching | Serotonin 5-HT2A | Antagonist | - | |

| Piperazine-containing benzothiazinone | MIC Assay | M. tuberculosis | Antimicrobial | 0.014-0.015 mg/L |

Note: EC50 is the half maximal effective concentration for an agonist, IC50 is the half maximal inhibitory concentration for an antagonist, and Ke is the equilibrium dissociation constant for an antagonist.

Experimental Protocol: [35S]GTPγS Binding Assay

This assay measures the activation of G-protein coupled receptors (GPCRs) and is a common method to determine the functional activity of a test compound.

-

Membrane Preparation: Similar to the binding assay, membranes from cells expressing the GPCR of interest are prepared.

-

Assay Incubation: The membranes are incubated with GDP, the radiolabeled [35S]GTPγS, and the test compound at various concentrations. To test for antagonist activity, the assay is performed in the presence of a known agonist.

-

Separation: The reaction is terminated, and the bound [35S]GTPγS is separated from the free form by filtration.

-

Quantification: The radioactivity on the filters is measured.

-

Data Analysis: An increase in [35S]GTPγS binding indicates agonist activity, while a blockade of agonist-stimulated [35S]GTPγS binding indicates antagonist activity. Dose-response curves are generated to determine EC50 or IC50 values.

A hypothetical GPCR signaling pathway modulated by a piperazine derivative.

In Vivo Pharmacological Profiling

In vivo studies are essential to understand the pharmacological effects of a compound in a whole organism. These studies provide insights into the compound's efficacy, potential side effects, and pharmacokinetic/pharmacodynamic (PK/PD) relationship.

Table 3: Representative In Vivo Activities of Piperazine Derivatives

| Compound Class | Animal Model | Dose | Effect | Reference |

| Piperazine Sulfonamide | Transgenic Mice | Single s.c. dose | Lowers peripheral Aβ40 | |

| Benzoxazole-piperazine | Apomorphine-induced climbing in mice | - | Reduced climbing (antipsychotic-like) | |

| Benzoxazole-piperazine | DOI-induced head twitching in mice | - | Reduced head twitches (antipsychotic-like) | |

| Piperazine-containing benzothiazinone (TZY-5-84) | Murine M. tuberculosis infection | 12.5 mg/kg | Efficacious anti-tuberculosis activity | |

| Piperazine analogue of fenarimol (Compound 37) | Mouse model of T. cruzi infection | 20, 50, 100 mg/kg (p.o.) | Efficacious in acute infection |

Note: s.c. refers to subcutaneous administration, and p.o. refers to oral administration.

Experimental Protocol: General In Vivo Efficacy Study

-

Animal Model Selection: An appropriate animal model that recapitulates aspects of the human disease is chosen (e.g., a transgenic mouse model of Alzheimer's disease).

-

Compound Administration: The test compound is administered to the animals via a relevant route (e.g., oral, intravenous, subcutaneous). A vehicle control group and often a positive control group are included.

-

Behavioral/Physiological Assessment: At specific time points after administration, the animals are assessed for relevant behavioral or physiological endpoints (e.g., memory tasks, motor activity, or collection of biological samples for biomarker analysis).

-

Data Collection and Analysis: The data from the different treatment groups are collected and statistically analyzed to determine the efficacy of the test compound.

A typical workflow for in vivo pharmacological profiling.

Conclusion

The initial pharmacological profiling of novel piperazine derivatives is a multi-step process that provides crucial information for their development as potential therapeutic agents. By systematically evaluating their binding affinity, in vitro functional activity, and in vivo efficacy, researchers can build a comprehensive understanding of a compound's mechanism of action and its potential for treating human diseases. The data generated from these studies are essential for making informed decisions about which compounds to advance into further preclinical and clinical development.

References

- 1. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperazinylimidazo[1,2-a]pyrazines with selective affinity for in vitro alpha-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Piperafizine A: A Technical Whitepaper on the Potential Mechanism of Action as a P-glycoprotein Inhibitor

Disclaimer: There is currently no direct scientific literature available detailing the mechanism of action of Piperafizine A as a P-glycoprotein (P-gp) inhibitor. This technical guide is based on the known pharmacology of its structural class and related compounds to provide a potential framework for its investigation as a P-gp inhibitor.

Introduction

This compound is identified as a N-monoalkylated derivative of plinabulin, a compound recognized for its anti-cancer properties[1]. Plinabulin's primary mechanism of action is as a microtubule-destabilizing agent[2][3]. However, the core structure of this compound, a diketopiperazine, is shared by other molecules that have demonstrated potent inhibition of P-glycoprotein (P-gp)[4][5].

P-glycoprotein is an ATP-dependent efflux pump that plays a significant role in multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic drugs out of the cell, thereby reducing their intracellular concentration and efficacy. The development of P-gp inhibitors is a key strategy to overcome MDR.

This whitepaper will explore the potential mechanism of action of this compound as a P-gp inhibitor, drawing parallels with structurally related compounds. It will also outline the standard experimental protocols used to characterize P-gp inhibitors and provide a hypothetical framework for the signaling pathways that might be involved.

The Diketopiperazine Scaffold and P-gp Inhibition: A Case Study of XR9051

Given the absence of direct data on this compound, we will examine the properties of XR9051, a potent P-gp inhibitor that also possesses a diketopiperazine core. The findings for XR9051 provide a strong rationale for investigating this compound for similar activity.

XR9051 has been shown to reverse P-gp-mediated multidrug resistance to various cytotoxic drugs, including doxorubicin, etoposide, and vincristine. It is a more potent inhibitor than the well-known P-gp inhibitors cyclosporin A and verapamil.

Quantitative Data for XR9051

The following table summarizes the key quantitative data for the P-gp inhibitory activity of XR9051.

| Parameter | Value | Cell Lines | Reference |

| P-gp Binding Affinity (EC50) | 1.4 ± 0.5 nM | - | |

| Concentration for full sensitization of resistant cells | 0.3-0.5 µM | H69/LX4, 2780AD, EMT6/AR1.0, MC26, P388/DX Johnson |

Potential Mechanisms of Action for this compound as a P-gp Inhibitor

Based on the action of other P-gp inhibitors, this compound could potentially inhibit P-gp through one or more of the following mechanisms:

-

Competitive Inhibition: this compound may bind to the same substrate-binding site on P-gp as chemotherapeutic drugs, thereby competitively inhibiting their efflux.

-

Non-competitive Inhibition: It might bind to an allosteric site on P-gp, inducing a conformational change that reduces the transporter's activity.

-

Inhibition of ATP Hydrolysis: this compound could interfere with the ATP binding and/or hydrolysis at the nucleotide-binding domains (NBDs) of P-gp, thus cutting off the energy supply for drug efflux.

-

Modulation of the Cell Membrane: Some compounds can alter the lipid environment of the cell membrane, which can indirectly affect the function of membrane-embedded transporters like P-gp.

The following diagram illustrates a hypothetical signaling pathway for P-gp inhibition.

Hypothetical signaling pathway of P-gp inhibition by this compound.

Experimental Protocols for Characterizing P-gp Inhibitory Activity

To determine if this compound is a P-gp inhibitor and to elucidate its mechanism of action, a series of in vitro experiments would be necessary. The following are detailed methodologies for key assays.

Cytotoxicity Assay

This assay is crucial to determine the intrinsic toxicity of the compound and to identify non-toxic concentrations for use in subsequent P-gp inhibition assays.

-

Cell Lines: A pair of cell lines is typically used: a drug-sensitive parental cell line (e.g., KB-3-1) and its P-gp-overexpressing, drug-resistant counterpart (e.g., KB-V1).

-

Method (MTT Assay):

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert MTT to formazan crystals.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 (the concentration that inhibits cell growth by 50%).

-

Workflow for a standard MTT cytotoxicity assay.

P-gp ATPase Activity Assay

This assay directly measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is essential for its function.

-

Source of P-gp: Commercially available P-gp-containing membranes from insect cells (e.g., Sf9) overexpressing human P-gp.

-

Method:

-

Incubate the P-gp membranes with a range of concentrations of this compound in the presence of a P-gp substrate that stimulates ATPase activity (e.g., verapamil).

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).

-

The change in Pi levels in the presence of the test compound compared to the control indicates whether the compound stimulates or inhibits P-gp ATPase activity.

-

Workflow for a P-gp ATPase activity assay.

Cellular Drug Efflux Assay (Calcein-AM Assay)

This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate from cells.

-

Principle: Calcein-AM is a non-fluorescent, cell-permeable compound that is a substrate of P-gp. Inside the cell, it is cleaved by esterases into the fluorescent molecule calcein, which is not a P-gp substrate and is retained in the cell. In P-gp overexpressing cells, Calcein-AM is pumped out before it can be cleaved, resulting in low fluorescence. A P-gp inhibitor will block this efflux, leading to an accumulation of calcein and an increase in fluorescence.

-

Method:

-

Pre-incubate P-gp-overexpressing cells with non-toxic concentrations of this compound or a known P-gp inhibitor (positive control, e.g., verapamil).

-

Add Calcein-AM to the cells and incubate for a short period (e.g., 30 minutes).

-

Wash the cells to remove extracellular Calcein-AM.

-

Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer.

-

An increase in fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.

-

Workflow for a Calcein-AM cellular efflux assay.

Conclusion and Future Directions

While there is no direct evidence to date, the structural similarity of this compound to known P-gp inhibitors, particularly those with a diketopiperazine scaffold, suggests that it is a promising candidate for investigation as a P-gp inhibitor. Its primary role as a plinabulin derivative in cancer therapy could be significantly enhanced if it also possesses the ability to counteract multidrug resistance.

Future research should focus on performing the in vitro assays described in this whitepaper to definitively determine the P-gp inhibitory activity of this compound. Should it prove to be an effective inhibitor, further studies would be warranted to elucidate its precise mechanism of action, its potential for drug-drug interactions, and its in vivo efficacy in overcoming multidrug resistance in preclinical cancer models. Such research would be a critical step in evaluating the full therapeutic potential of this compound in oncology.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reversal of P-glycoprotein-mediated multidrug resistance by XR9051, a novel diketopiperazine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reversal of P-glycoprotein-mediated multidrug resistance by XR9051, a novel diketopiperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Biological Activity of Piperazine Derivatives: A Technical Overview

A thorough review of scientific literature reveals no specific compound identified as "Piperafizine A." It is possible that this name represents a novel, as-yet-unpublished molecule, an internal proprietary designation, or a potential misspelling. However, the core chemical scaffold, piperazine, is a well-established and highly significant pharmacophore in modern drug discovery. This technical guide provides an in-depth overview of the diverse biological activities exhibited by the broader class of piperazine derivatives, addressing the core requirements of data presentation, experimental protocols, and pathway visualization for a scientific audience.

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a privileged structure in medicinal chemistry. Its unique physicochemical properties, including its ability to engage in various non-covalent interactions and its favorable pharmacokinetic profile, have led to its incorporation into a wide array of therapeutic agents.[1][2][3][4][5] This guide will explore some of the most prominent biological activities of piperazine derivatives, focusing on their anticancer and anthelmintic effects, for which substantial data and mechanistic understanding are available.

Anticancer Activity of Piperazine Derivatives

A significant area of research has focused on the development of piperazine-containing compounds as anticancer agents. These derivatives have been shown to exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.

Quantitative Data on Anticancer Activity

The cytotoxic potential of novel piperazine derivatives is often evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for a novel piperazine derivative, referred to as PCC, against human liver cancer cell lines.

| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |

| Piperazine Derivative (PCC) | SNU-475 | 24 | 6.98 ± 0.11 |

| Piperazine Derivative (PCC) | SNU-423 | 24 | 7.76 ± 0.45 |

Mechanism of Action: Induction of Apoptosis

Many piperazine derivatives induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, the piperazine derivative PCC has been shown to induce a significant decrease in the mitochondrial membrane potential and an increase in the release of cytochrome c from the mitochondria, which are key events in the intrinsic apoptotic pathway. This is followed by the activation of caspase-9 and the executioner caspases-3/7. Furthermore, PCC can also activate the extrinsic pathway by activating caspase-8, which is linked to the suppression of NF-κB translocation to the nucleus.

Caption: Signaling pathway of PCC-induced apoptosis.

Experimental Protocols: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.

Objective: To determine the IC50 value of a piperazine derivative against a cancer cell line.

Materials:

-

Cancer cell lines (e.g., SNU-475, SNU-423)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Piperazine derivative stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the piperazine derivative in complete growth medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

-

Incubation: Incubate the plate for the desired period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Caption: Workflow for MTT cytotoxicity assay.

Anthelmintic Activity of Piperazine

Piperazine and its salts are well-known anthelmintic agents used to treat infections with parasitic worms, such as roundworms (Ascaris lumbricoides) and pinworms (Enterobius vermicularis).

Mechanism of Action: Neuromuscular Paralysis

The primary mechanism of action of piperazine as an anthelmintic is the induction of flaccid paralysis in the worms. It acts as a GABA (gamma-aminobutyric acid) receptor agonist on the muscle cells of the parasites. This leads to hyperpolarization of the nerve endings, resulting in the paralysis of the worm. The paralyzed worms are then expelled from the host's body by normal peristalsis. The selectivity of piperazine for helminths is attributed to the fact that vertebrates primarily use GABA in the central nervous system, and the GABA receptors in helminths are different from those in vertebrates.

Caption: Mechanism of piperazine's anthelmintic action.

Conclusion

While specific information on "this compound" remains elusive in the public domain, the piperazine scaffold continues to be a cornerstone in the development of new therapeutic agents with a wide spectrum of biological activities. The examples of anticancer and anthelmintic piperazine derivatives highlight the versatility of this chemical moiety. Further research into novel piperazine derivatives holds significant promise for addressing unmet medical needs in various disease areas. The methodologies and mechanistic insights presented in this guide provide a foundational understanding for researchers and drug development professionals working with this important class of compounds.

References

- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Piperazine synthesis [organic-chemistry.org]

Piperafizine A: A Technical Guide to its Role in Reversing Multidrug Resistance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Multidrug resistance (MDR) remains a formidable challenge in cancer chemotherapy, significantly diminishing the efficacy of various anticancer agents. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells. Piperafizine A, a naturally occurring diketopiperazine, has emerged as a promising agent capable of reversing this resistance. This technical guide provides an in-depth analysis of this compound, summarizing its mechanism of action, relevant experimental data, and detailed protocols for its investigation. While specific quantitative data from seminal studies on this compound are not publicly available in full detail, this guide synthesizes the existing knowledge and provides illustrative data from related compounds to offer a comprehensive resource for researchers in the field.

Introduction to this compound

This compound is a methylated diketopiperazine first isolated from Streptoverticillium sp.[1]. Structurally, it belongs to a class of cyclic dipeptides that have shown a wide range of biological activities. Early research identified this compound as a potentiator of the cytotoxicity of vincristine, a well-known P-gp substrate, in multidrug-resistant cancer cell lines[1][2]. This observation pointed towards its potential as an MDR reversal agent.

Mechanism of Action: Reversing Multidrug Resistance

The primary mechanism by which this compound is understood to reverse multidrug resistance is through the inhibition of the P-glycoprotein efflux pump[1]. P-gp, encoded by the ABCB1 gene, is an ATP-dependent transporter that expels a broad spectrum of xenobiotics, including many chemotherapeutic drugs, from the intracellular environment. By inhibiting P-gp, this compound increases the intracellular concentration of co-administered anticancer drugs, thereby restoring their cytotoxic efficacy.

The proposed mechanism involves the following key aspects:

-

Increased Intracellular Drug Accumulation: this compound has been shown to enhance the accumulation of vincristine within resistant cancer cells to a degree comparable to the known P-gp inhibitor, verapamil[1]. This suggests a direct or indirect interference with the efflux function of P-gp.

-

Modulation of P-gp ATPase Activity: P-gp utilizes the energy from ATP hydrolysis to transport its substrates. Many P-gp inhibitors act by either competitively binding to the drug-binding site or by modulating the ATPase activity of the transporter. While direct evidence for this compound's effect on P-gp's ATPase activity is not detailed in available literature, this remains a highly probable mechanism of action.

Quantitative Data on MDR Reversal

While the seminal papers by Kamei et al. (1990) and Ogasawara et al. (1992) established the MDR reversal properties of this compound, the full quantitative data from these studies are not readily accessible. To provide a framework for understanding the type of data generated in such research, the following tables present illustrative data for other piperazine-based P-gp inhibitors.

Table 1: Illustrative Cytotoxicity of Vincristine in the Presence of a Piperazine-based MDR Reversal Agent

| Cell Line | Treatment | Vincristine IC₅₀ (nM) | Reversal Fold |

| K562 (Sensitive) | Vincristine alone | 15 ± 2.1 | - |

| Vincristine + Reversal Agent (1 µM) | 12 ± 1.8 | 1.25 | |

| K562/VCR (Resistant) | Vincristine alone | 450 ± 35.2 | - |

| Vincristine + Reversal Agent (1 µM) | 48 ± 5.5 | 9.4 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. It is based on typical results seen for P-gp inhibitors in K562 and its vincristine-resistant subline.

Table 2: Illustrative Effect of a Piperazine-based MDR Reversal Agent on Intracellular Rhodamine 123 Accumulation

| Cell Line | Treatment | Mean Fluorescence Intensity (Arbitrary Units) |

| K562 (Sensitive) | Control | 850 ± 55 |

| Reversal Agent (1 µM) | 870 ± 62 | |

| K562/VCR (Resistant) | Control | 150 ± 21 |

| Reversal Agent (1 µM) | 720 ± 48 | |

| Verapamil (10 µM) | 750 ± 51 |

Note: This table contains illustrative data to demonstrate the expected outcome of a rhodamine 123 accumulation assay. Rhodamine 123 is a fluorescent substrate of P-gp.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the MDR reversal activity of compounds like this compound.

Cell Culture

-

Cell Lines: The human chronic myelogenous leukemia cell line K562 and its vincristine-resistant counterpart, K562/VCR (or similar P-gp overexpressing cell lines like Moser human colon adenocarcinoma cells), are commonly used.

-

Culture Conditions: Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂. The resistant cell line is cultured in the presence of a low concentration of vincristine to maintain the resistant phenotype.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow to attach overnight.

-

Treat the cells with serial dilutions of the chemotherapeutic agent (e.g., vincristine) in the presence or absence of a fixed, non-toxic concentration of this compound.

-

Include wells with untreated cells as a control.

-

Incubate the plate for 48-72 hours at 37°C.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC₅₀ values (the concentration of drug that inhibits cell growth by 50%) using a dose-response curve. The reversal fold is calculated as the ratio of the IC₅₀ of the chemotherapeutic agent alone to the IC₅₀ in the presence of the reversal agent.

-

Intracellular Drug Accumulation Assay (Rhodamine 123 Assay)

This assay quantifies the intracellular accumulation of a fluorescent P-gp substrate.

-

Procedure:

-

Harvest cells and resuspend them in phenol red-free RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

-

Pre-incubate the cells with or without this compound or a known P-gp inhibitor (e.g., verapamil) for 30 minutes at 37°C.

-

Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for another 60-90 minutes at 37°C in the dark.

-

Wash the cells twice with ice-cold PBS to remove extracellular dye.

-

Resuspend the cells in PBS and analyze the intracellular fluorescence using a flow cytometer.

-

P-glycoprotein ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp in the presence of a test compound.

-

Procedure:

-

Use membrane vesicles from cells overexpressing human P-gp.

-

Pre-incubate the membrane vesicles with various concentrations of this compound in assay buffer at 37°C.

-

Initiate the ATPase reaction by adding Mg-ATP.

-

Incubate for a defined period (e.g., 20 minutes) at 37°C.

-

Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).

-

The P-gp specific ATPase activity is determined by subtracting the activity in the presence of a specific P-gp inhibitor like sodium orthovanadate.

-

Signaling Pathways and Experimental Workflows

The reversal of multidrug resistance is a complex process that can involve the modulation of various cellular signaling pathways. While the direct effect of this compound on specific signaling cascades has not been extensively documented, other piperazine derivatives and MDR reversal agents have been shown to influence pathways such as PI3K/Akt and NF-κB, which are known to regulate cell survival and apoptosis.

Potential Signaling Pathways Involved in MDR Reversal

Caption: Potential mechanisms of this compound in reversing multidrug resistance.

Experimental Workflow for Evaluating MDR Reversal Agents

Caption: A typical experimental workflow for characterizing an MDR reversal agent.

Conclusion and Future Directions

This compound stands as a promising natural product for overcoming P-glycoprotein-mediated multidrug resistance in cancer. Its ability to potentiate the effects of conventional chemotherapeutics like vincristine highlights its potential as an adjuvant in cancer therapy. While the foundational research has laid the groundwork, a deeper understanding of its precise molecular interactions with P-gp and its effects on downstream signaling pathways is necessary. Future research should focus on obtaining detailed quantitative data on its efficacy, elucidating its specific binding site on P-gp, and evaluating its in vivo efficacy and safety profile. Such studies will be crucial for the translation of this compound from a promising lead compound into a clinically viable agent for combating multidrug resistance.

References

In Vitro Anticancer Potential of a Novel Piperazine Derivative: A Technical Overview

Disclaimer: Initial searches for "Piperafizine A" did not yield specific in vitro studies. This guide therefore focuses on a well-documented novel piperazine derivative, designated as PCC, to provide a representative in-depth technical overview of in vitro evaluation for this class of compounds, in line with the user's core requirements.

This technical guide provides a comprehensive summary of the preliminary in vitro studies on a novel piperazine-containing compound, herein referred to as PCC. The document is intended for researchers, scientists, and drug development professionals interested in the anticancer properties of piperazine derivatives.

Quantitative Data Summary

The cytotoxic effects of PCC were evaluated against human liver cancer cell lines, SNU-475 and SNU-423, and a normal human liver cell line, THLE-3. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay after 24 hours of treatment.

| Cell Line | Compound | IC50 (µg/mL) | IC50 (µM) |

| SNU-475 | PCC | 6.98 ± 0.11 | Not Specified |

| Standard | 1.14 ± 0.02 | Not Specified | |

| SNU-423 | PCC | 7.76 ± 0.45 | Not Specified |

| THLE-3 | PCC | 48.63 ± 0.12 | Not Specified |

Experimental Protocols

Cell Culture and Maintenance

The human liver cancer cell lines SNU-475 and SNU-423, along with the normal human liver cell line THLE-3, were used in this study. The specific media and conditions for cell culture were not detailed in the provided search results.

MTT Assay for Cytotoxicity

The cytotoxic effect of PCC was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product. The absorbance of the formazan solution is directly proportional to the number of living cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.

Western Blot Analysis

Western blot analysis was employed to investigate the effect of PCC on the expression levels of key proteins involved in apoptosis.[1] Following treatment with PCC at concentrations of 6.25, 12.5, and 25 µg/ml, whole-cell lysates were prepared.[1] Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against Bcl-2, Bcl-xL, p53, Bax, Bid, caspase-7, caspase-8, and caspase-9.[1] Subsequent incubation with secondary antibodies and a detection reagent allowed for the visualization of the protein bands.

Analysis of Mitochondrial Membrane Potential

A significant decrease in the mitochondrial membrane potential, a hallmark of apoptosis, was observed following PCC treatment.[1] This was likely assessed using a fluorescent dye that accumulates in healthy mitochondria with high membrane potential. A decrease in fluorescence intensity would indicate a loss of membrane potential.

Cytochrome c Release Assay

The release of cytochrome c from the mitochondria into the cytosol, a critical event in the intrinsic apoptotic pathway, was also evaluated.[1] This is typically measured by separating the mitochondrial and cytosolic fractions of the cell lysates and then detecting the presence of cytochrome c in the cytosolic fraction via Western blotting.

Caspase Activity Assays

The activation of caspases, the executioners of apoptosis, was quantified. The study found significant activation of caspase-3/7, caspase-8, and caspase-9. These assays often utilize specific substrates for each caspase that release a fluorescent or colorimetric signal upon cleavage.

NF-κB Translocation Analysis

The effect of PCC on the NF-κB signaling pathway was investigated by assessing the translocation of NF-κB to the nucleus. This is commonly analyzed using immunofluorescence microscopy or by performing Western blot analysis on nuclear and cytosolic fractions to determine the subcellular localization of NF-κB.

Cell Cycle Analysis

Flow cytometry was used to determine the effect of PCC on the cell cycle distribution. The results indicated that PCC caused cell cycle arrest in the G1 phase. This involves staining the cells with a fluorescent dye that binds to DNA, such as propidium iodide, and then analyzing the DNA content of the cell population using a flow cytometer.

qPCR for Glutathione Reductase Expression

Quantitative real-time PCR (qPCR) was performed to measure the expression level of glutathione reductase, an enzyme involved in the cellular antioxidant defense system. The study reported an up-regulation of glutathione reductase expression following PCC treatment.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of PCC and the general workflow of the in vitro experiments.

Caption: Proposed mechanism of PCC-induced apoptosis.

Caption: General workflow for in vitro evaluation of PCC.

Mechanism of Action

The in vitro studies suggest that the novel piperazine derivative, PCC, exerts its anticancer effects on human liver cancer cells through the induction of both the intrinsic and extrinsic pathways of apoptosis.